molecular formula C7H5Br2I B3030271 4-Bromo-2-iodobenzyl bromide CAS No. 885681-96-9

4-Bromo-2-iodobenzyl bromide

Cat. No.: B3030271
CAS No.: 885681-96-9
M. Wt: 375.83
InChI Key: IHHHQROJDZQCQH-UHFFFAOYSA-N
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Description

4-Bromo-2-iodobenzyl bromide (4-BIB) is an organic bromide compound with a chemical formula of C7H5Br2I. It is a colorless, crystalline solid with a melting point of 155-156 °C. 4-BIB is a widely used reagent in organic synthesis, as it is a valuable source of bromine and iodine. This compound has a wide range of applications in research and lab experiments in the fields of chemical synthesis, biochemistry, and drug development.

Scientific Research Applications

Radioiodination and Radiolabelling Applications

4-Bromo-2-iodobenzyl bromide has been used in the field of radiochemistry. A study by Wilson et al. (1986) demonstrated the radioiodination of 4-trimethylsilylbenzyl bromide to produce high specific activity 4-[I-125 or I-123]iodobenzyl bromide. This radiolabelled alkylating agent efficiently reacts with other compounds to generate radiolabelled quaternary ammonium and phosphonium salts, showing promise for labelling various biologically important molecules (Wilson et al., 1986).

Influence on Side-Chain Reactivity

Research by Abdallah et al. (1969) focused on the impact of the nitro group on the reactivity of the side-chain in compounds like 4-nitrobenzyl bromide or iodide. This study found that bromo- or iodo-carbanions stabilized by d-orbital resonance do not undergo α-elimination but revert to the original halide, which then undergoes faster successive SN2 halogen displacements (Abdallah et al., 1969).

Use as a Reagent

In a report by Melean and Seeberger (2003), 4-iodobenzyl bromide is described as a reagent used as a stable protecting group that can be removed by Pd-catalyzed amination followed by acid treatment. This has applications in synthetic chemistry for protecting and deprotecting functional groups in various compounds (Melean & Seeberger, 2003).

Electrosynthesis and Catalysis

A study by Mohammadzadeh et al. (2020) explored the use of 4-nitrobenzyl bromide as a catalyst for the reduction of CO2 and as a substrate for the electrosynthesis of 4-nitrophenylacetic acid. This research has implications for the development of new catalytic processes in environmental chemistry and industrial applications (Mohammadzadeh et al., 2020).

Radical Cyclization in Organic Synthesis

Majumdar and Mukhopadhyay (2003) conducted research on the regioselective synthesis of 2H-benzopyrano[3,2-c]quinolin-7(8H)-ones through radical cyclization, using compounds like 2-bromobenzyl bromide. This methodology is relevant for the synthesis of complex organic compounds, highlighting the versatility of bromo and iodo derivatives in synthetic organic chemistry (Majumdar & Mukhopadhyay, 2003).

Safety and Hazards

4-Bromo-2-iodobenzyl bromide is classified as a dangerous substance. It can cause severe skin burns and eye damage . Precautionary measures include avoiding dust formation, not breathing in mist, gas, or vapors, and avoiding contact with skin and eyes . It’s recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Properties

IUPAC Name

4-bromo-1-(bromomethyl)-2-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2I/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHHQROJDZQCQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)I)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601286061
Record name 4-Bromo-1-(bromomethyl)-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601286061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885681-96-9
Record name 4-Bromo-1-(bromomethyl)-2-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885681-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-(bromomethyl)-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601286061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-Bromosuccinimide (NBS) (1.1 molar equivalents, 66.5 g, 373 mmol) and benzyl peroxide (0.006 molar equivalent, 450.7 mg, 1.9 mmol) are added to a solution of 2-iodo-4-bromotoluene 6 (1 molar equivalent, 100.3 g, 338 mmol) in chlorobenzene (1200 ml). The batch is then stirred under reflux overnight. After the solvent has been removed in a rotary evaporator, ethyl acetate and water are added. The aqueous phase is extracted by shaking with ethyl acetate. The organic phase is washed by shaking with water, dried and evaporated in a rotary evaporator. The product 7 (30.7 g, 24%) is obtained in the form of a white powder by recrystallisation from ethanol (50 ml).
Quantity
66.5 g
Type
reactant
Reaction Step One
Quantity
100.3 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
450.7 mg
Type
catalyst
Reaction Step One
Yield
24%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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